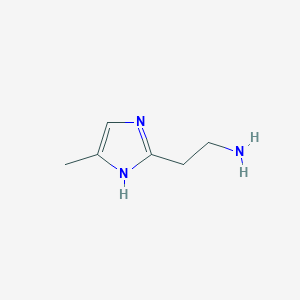

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine

Description

Contextualization of the 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine Structure within Heterocyclic Chemistry

From a structural standpoint, this compound is a heterocyclic amine. Its architecture is characterized by a central imidazole (B134444) ring, which is a five-membered aromatic ring containing two nitrogen atoms. This core is substituted at the 2-position with an ethylamine (B1201723) side chain and at the 4-position with a methyl group.

The imidazole ring itself is a planar and polar structure. researchgate.net The presence of both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3) gives imidazole amphoteric properties, allowing it to act as both a weak acid and a weak base. researchgate.net This dual reactivity, combined with the nucleophilic nature of the ethylamine side chain, makes this compound a versatile building block in organic synthesis. lifechemicals.com

Table 1: Chemical Identifiers for this compound and its Dihydrochloride (B599025) Salt

| Identifier | This compound | This compound Dihydrochloride |

| CAS Number | 88883-84-5 bldpharm.com | 88883-84-5 chemicalbook.com |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ |

| Synonyms | - | 1H-Imidazole-2-ethanamine, 4-methyl-, dihydrochloride chemicalbook.com |

Note: The CAS number 88883-84-5 is assigned to the dihydrochloride salt, but is also used to identify the parent compound in some commercial contexts. The compound is primarily available for research purposes as its dihydrochloride salt. bldpharm.comchemicalbook.combldpharm.com1int.co.uksigmaaldrich.comchemicalbook.com

Historical Overview of Imidazole Derivatives in Chemical and Biological Research

The study of imidazole derivatives dates back to the 19th century, with the first synthesis of imidazole itself reported in 1858. researchgate.net Since their discovery, these compounds have been recognized for their fundamental role in biological systems. The imidazole ring is a core component of the essential amino acid histidine and its decarboxylation product, histamine (B1213489), a key mediator in inflammatory and allergic responses. lifechemicals.com

The therapeutic potential of synthetic imidazole derivatives became increasingly apparent throughout the 20th century. This has led to the development of a multitude of drugs containing the imidazole scaffold. lifechemicals.com Research has demonstrated that imidazole-containing compounds exhibit a vast range of biological activities, including antifungal, anticancer, antimicrobial, and antihypertensive properties. nih.gov This broad spectrum of activity has cemented the imidazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.

Elucidating the Core Research Significance of the this compound Scaffold

While detailed research findings specifically for this compound are limited in publicly accessible literature, its significance can be inferred from its structural components and the extensive research on related analogues. The compound is commercially available as a research chemical, primarily positioned as a building block for the synthesis of more complex molecules. bldpharm.comenamine.net

The core research significance of this scaffold lies in its potential as a synthetic intermediate for creating novel therapeutic agents. The ethylamine side chain attached to the 2-position of the imidazole ring is a common feature in ligands designed to interact with various biological targets. For instance, derivatives of 2-(imidazol-2-yl)ethanamine have been investigated for their role in creating compounds with potential anticancer and antiprotozoal activities. elsevierpure.comresearchgate.net

Furthermore, the substitution pattern on the imidazole ring is crucial for receptor selectivity and affinity. The presence of the 4-methyl group on the imidazole ring in this compound is noteworthy. For example, the isomeric compound 4-methylhistamine (B1206604) (where the ethylamine is at the 4-position and the methyl at the 5-position, or vice-versa depending on tautomeric form) is a potent and selective agonist for the histamine H4 receptor, a target for inflammatory conditions. This highlights how subtle changes in substituent placement on the imidazole-ethylamine scaffold can drastically influence biological activity.

The this compound scaffold is therefore of interest to medicinal chemists as a starting material to explore new structure-activity relationships in the development of targeted therapies. Its value lies in its potential to be elaborated into a variety of derivatives for screening against different biological targets, leveraging the proven importance of the imidazole-ethylamine pharmacophore.

Table 2: Examples of Research on Structurally Related Imidazole-Ethylamine Derivatives

| Compound Class | Research Focus | Potential Application | Reference |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Synthesis and evaluation for antiprotozoal activity. | Antiprotozoal agents | researchgate.net |

| N-(1H-Benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | Synthesis and evaluation as anticancer agents. | Anticancer therapy | elsevierpure.com |

| (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | Intermediate in the synthesis of Eluxadoline. | Treatment of irritable bowel syndrome with diarrhea (IBS-D) | google.com |

| trans-2-[1H-imidazol-4-yl] cyclopropane (B1198618) derivatives | Development of high-affinity histamine H3 receptor ligands. | CNS disorders, sleep-wake regulation | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADXALVFVOKVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524485 |

Source

|

| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88883-84-5 |

Source

|

| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine and Related Analogues

Traditional synthesis of imidazole (B134444) derivatives often relies on the construction of the heterocyclic ring from acyclic precursors through multi-component condensation reactions.

A representative multi-step approach for a related structure, 1-methyl-4-phenyl-1H-imidazol-2-amine, was developed on a large scale. researchgate.net This synthesis demonstrates a reproducible, cost-effective pathway that could be adapted for the target molecule. researchgate.net Another common strategy involves the reaction of an appropriately substituted α-haloketone with an amidine or related nitrogen source.

For instance, a general synthesis of N-substituted imidazole derivatives begins with the reaction of the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester. This intermediate is then reacted with various amines to yield the desired amide derivatives. nih.gov This highlights a modular approach where the ethylamine (B1201723) side chain could be introduced or modified after the formation of the imidazole ring.

A typical reaction sequence for a 2,4-disubstituted imidazole might involve:

Formation of an α-dicarbonyl precursor: Oxidation of a suitable ketone.

Condensation: Reaction of the dicarbonyl, an aldehyde (such as acetaldehyde (B116499) to introduce the 4-methyl group), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) to form the imidazole ring.

Side-chain introduction: Functionalization at the 2-position to introduce the ethylamine moiety. This can be complex and may require protecting group strategies.

The efficiency of imidazole synthesis is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, and temperature. For multicomponent reactions leading to substituted imidazoles, a variety of solvents such as water, ethanol (B145695), methanol, and DMF have been studied. researchgate.net In one study, refluxing in ethanol provided a significantly higher yield (82%) compared to other solvents like water (10%) or THF (15%). researchgate.net

The catalyst plays a crucial role in both yield and reaction time. Numerous catalysts have been explored for the synthesis of trisubstituted and tetrasubstituted imidazoles, including:

Benzyltriphenylphosphonium chloride (BTPPC) researchgate.net

Diethyl ammonium hydrogen phosphate (B84403) sciepub.com

ZSM-11 zeolite nih.gov

Nano aluminum nitride ias.ac.in

The following table summarizes the effect of different solvents on the yield of a representative imidazole synthesis.

| Solvent | Temperature | Yield (%) | Reference |

| Water | Reflux | 10 | researchgate.net |

| Acetonitrile | Reflux | 13 | researchgate.net |

| THF | Reflux | 15 | researchgate.net |

| Methanol | Reflux | 25 | researchgate.net |

| DMF | Reflux | 30 | researchgate.net |

| Ethanol | Reflux | 82 | researchgate.net |

Emerging Synthetic Strategies for Imidazole-Ethylamine Derivatives

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including chemoenzymatic pathways and the application of green chemistry principles.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers high selectivity and milder reaction conditions. While specific enzymatic routes for the synthesis of this compound are not yet established, the biotransformation of related amine compounds provides insight into potential pathways. Studies on amine-containing micropollutants have shown that enzymatic reactions such as N-oxidation, N-dealkylation, N-acetylation, and N-succinylation are common biotransformation routes. acs.org These reactions could potentially be harnessed for the targeted synthesis or modification of imidazole-ethylamine derivatives.

Furthermore, the precursors for the synthesis can be derived from biological sources. For example, processes have been developed for producing ethylamines by reacting biochemically prepared ethanol (bioethanol) with ammonia. google.com This approach, which uses a renewable starting material, points towards a more sustainable production pipeline for the ethylamine portion of the target molecule. google.com

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In imidazole synthesis, this has led to the development of one-pot, multicomponent reactions conducted under environmentally benign conditions. researchgate.netasianpubs.org

Key green chemistry strategies include:

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Several methods for synthesizing substituted imidazoles have been developed using solvent-free conditions, often with gentle heating. researchgate.netnih.govasianpubs.org

Use of Water as a Solvent: Water is an ideal green solvent. Protocols using sodium lauryl sulfate (B86663) as a catalyst in water have been successfully employed for imidazole synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating methods. nih.gov

Reusable Catalysts: The use of solid catalysts like zeolites or nano aluminum nitride allows for easy separation from the reaction mixture and can be reused for multiple cycles, making the process more economical and sustainable. nih.govias.ac.in

These approaches offer significant advantages over classical methods, including operational simplicity, shorter reaction times, and reduced environmental impact. sciepub.comasianpubs.org

Derivatization Reactions and Functionalization Strategies of this compound

The this compound scaffold possesses multiple reactive sites, making it a versatile building block for creating a library of new compounds. The primary amine of the ethylamine side chain and the N-H of the imidazole ring are the most common sites for functionalization.

One straightforward derivatization strategy involves the acylation of the primary amine. For example, an imidazole ester can be reacted with a variety of amines to produce a series of N-substituted amide derivatives. nih.gov This allows for the introduction of diverse functional groups onto the ethylamine side chain.

More complex derivatizations can create fused heterocyclic systems. In one study, 4-phenyl-1H-imidazole-2-thiol was reacted with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in a base-catalyzed cyclization to yield 5H-imidazo[2,1-b] researchgate.netmdpi.comthiazine derivatives. researchgate.net This demonstrates how the imidazole ring and a reactive side group can be used to construct larger, more complex molecular architectures.

Modern synthetic methods like "click chemistry" have also been applied. A library of novel imidazole-1,2,3-triazole hybrids was synthesized via a copper(I)-catalyzed click reaction between a thiopropargylated-imidazole and various organoazides. nih.gov This approach offers a highly efficient and modular way to link the imidazole core to other pharmacophores. nih.gov The imidazole ring itself can also act as a ligand, coordinating with metal ions like copper(II) to form complex structures. nih.gov

Chemical Modifications at the Ethylamine Moiety

The primary amine of the ethylamine side chain is a versatile functional group that readily participates in a variety of chemical transformations. Nucleophilic substitution and condensation reactions are common strategies to modify this moiety, leading to the formation of amides, sulfonamides, and other derivatives.

A prominent example involves the condensation of the ethylamine group with carboxylic acids to form amide bonds. This reaction is often facilitated by a coupling agent. For instance, the synthesis of novel hybrid molecules with potential antiparasitic activity has been achieved by condensing a derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine, with 5-nitro-2-furylacrylic acid. mdpi.comnih.gov This reaction utilizes carbonyldiimidazole (CDI) as a coupling agent in the presence of triethylamine (B128534) in a dimethylformamide (DMF) solvent to yield the corresponding acrylamide (B121943) derivative, 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide. mdpi.comnih.gov The reaction specifically produces the E-isomer, a detail confirmed by 1H-NMR spectroscopy. mdpi.com This approach highlights a key strategy for modifying the ethylamine portion of the molecule to create more complex structures. mdpi.comnih.gov

Another significant modification involves the reaction of the amine with isothiocyanates. This leads to the formation of thiosemicarbazide (B42300) derivatives, which can then be used as precursors for further heterocyclic synthesis. mdpi.com This demonstrates the utility of the ethylamine group as a handle for constructing more elaborate molecular architectures.

The following table summarizes representative reactions involving the ethylamine moiety.

| Starting Material | Reagent | Conditions | Product | Yield | Ref |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine | 5-nitro-2-furylacrylic acid | CDI, Triethylamine, DMF | 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide | Not specified | mdpi.comnih.gov |

| 4-[(1,3,4-Thiadiazol-2-yl)amino]benzoic Acid Derivatives | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (precursor to the amine) | Not specified | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]benzoate Derivatives | 40-60% | mdpi.com |

Regioselective Functionalization of the Imidazole Ring

Direct functionalization of the imidazole ring, while preserving the ethylamine side chain, is crucial for diversifying the core structure. The C-H functionalization of imidazoles represents a powerful and atom-economical approach.

A metal-free, regioselective method has been developed for the C-2–H functionalization of 1-substituted imidazoles. sci-hub.seresearchgate.net This method involves a three-component cascade reaction between a 1-substituted imidazole, an acylacetylene, and an aldehyde. sci-hub.se The reaction proceeds under mild conditions (55–60 °C in acetonitrile) to produce (imidazol-2-yl)methyl-1,3-propanediones in yields ranging from 22–77%. sci-hub.seresearchgate.net The process is highly regioselective for the C-2 position of the imidazole ring and tolerates a variety of substituents on the imidazole nitrogen, as well as different aromatic or heteroaromatic acylacetylenes and aldehydes. sci-hub.se A key insight into the mechanism is the potential for a side-reaction involving trace amounts of water, which can lead to the stereoselective opening of the imidazole ring. sci-hub.se

Computational and experimental studies have shed light on the factors governing regioselectivity in imidazole synthesis. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group on the N-1 nitrogen directs the reaction pathway. nih.gov This group facilitates an intramolecular proton abstraction and transfer process, which guides the cycloadduct intermediate to form the imidazole derivative regioselectively. nih.gov

The table below outlines an example of regioselective functionalization.

| Imidazole Reactant | Acylacetylene Reactant | Aldehyde Reactant | Conditions | Product Type | Yield Range | Ref |

| 1-Substituted Imidazoles | Acylphenylacetylenes | Aromatic/Heteroaromatic Aldehydes | MeCN, 55–60 °C, 12–120 h | (Imidazol-2-yl)methyl-1,3-propanediones | 22–77% | sci-hub.seresearchgate.net |

Synthesis of Hybrid Molecules Incorporating the Core Structure

Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a common strategy in drug discovery. This approach aims to combine the biological activities of the individual components or to create novel compounds with enhanced potency or new mechanisms of action.

One synthetic route involves the reaction of a bromo-functionalized imidazole precursor with a piperazine-containing molecule. For example, 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piperazin-1-yl)quinoline was synthesized by reacting 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole. mdpi.comnih.gov This N-alkylation reaction was carried out in DMF at 70 °C in the presence of potassium carbonate and sodium iodide. mdpi.com The resulting hybrid molecule demonstrated potent activity against Entamoeba histolytica and Giardia intestinalis. nih.gov

Another strategy involves creating amide or ester linkages. Hybrid molecules containing an imidazole-1,3,4-thiadiazole core have been synthesized. mdpi.com In this work, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate derivatives were prepared, linking the imidazole-ethylamine moiety to a thiadiazole structure via an ester bond. mdpi.com

More complex hybrids include those with a thiazole (B1198619) ring. Imidazole-thiazole hybrids have been synthesized by reacting imidazole-aldehyde precursors with thiosemicarbazide, followed by cyclization with various phenacyl bromides. nih.gov This multi-step synthesis first protects the imidazole nitrogen via methylation, followed by formation of a thiosemicarbazone, and subsequent cyclization to form the thiazole ring. nih.gov

The synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine provides another example of creating complex hybrids. This molecule was prepared through a nucleophilic aromatic substitution (SNAr) reaction between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine. researchgate.net

The following table summarizes the synthesis of various hybrid molecules.

| Imidazole Precursor | Coupling Partner | Reaction Type | Product | Ref |

| 1-(2-bromoethyl)-2-methyl-5-nitroimidazole | 7-chloro-4-(piperazin-1-yl)quinoline | N-alkylation | 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piperazin-1-yl)quinoline | mdpi.comnih.gov |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 4-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]benzoic Acid | Esterification | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]benzoates | mdpi.com |

| 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde | Thiosemicarbazide, then 4-chlorophenacyl bromide | Cyclization | 2-(2-((2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole | nih.gov |

| 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine | 4-phenylenediamine | Nucleophilic Aromatic Substitution (SNAr) | N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Interactive Data Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (imidazole) | - | ~150 |

| C4 (imidazole) | - | ~135 |

| C5 (imidazole) | ~6.5 | ~115 |

| CH₃ (on C4) | ~2.2 | ~10 |

| CH₂ (ethyl, adjacent to imidazole) | ~2.8 | ~30 |

| CH₂ (ethyl, adjacent to NH₂) | ~2.9 | ~40 |

| NH (imidazole) | Variable (broad) | - |

| NH₂ (amine) | Variable (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for unambiguously assigning signals and mapping the intricate network of connections within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene (B1212753) (-CH₂-) groups in the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduemerypharma.com It is invaluable for assigning the carbon spectrum based on the more easily interpretable proton spectrum. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal, and the methylene protons would correlate to their respective methylene carbons.

The protons of the methylene group adjacent to the imidazole (B134444) ring would show a correlation to the C2 and C5 carbons of the imidazole ring.

The methyl protons would show correlations to the C4 and C5 carbons of the imidazole ring.

The protons of the ethylamine (B1201723) chain would show correlations to each other's carbons.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound. ipb.ptscience.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov For this compound (C₆H₁₁N₃), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. This technique is instrumental in differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a CH₂NH₂ radical and the formation of a stable imidazolyl-methyl cation.

Cleavage of the ethyl chain: Fragmentation can occur along the ethyl chain, leading to ions corresponding to the loss of ethylene (B1197577) or other small fragments. nih.gov

Ring fragmentation: The imidazole ring itself can fragment, although this often requires higher energy.

The analysis of these fragmentation patterns, particularly with the aid of high-resolution data, provides corroborating evidence for the proposed structure. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govresearchgate.net These techniques are excellent for identifying the functional groups present in a compound.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

Interactive Data Table of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imidazole) | Stretching | 3200-3500 (broad) |

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (aromatic/imidazole) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=N (imidazole) | Stretching | ~1600 |

| C=C (imidazole) | Stretching | ~1500 |

| N-H | Bending | 1550-1650 |

| C-H | Bending | 1350-1480 |

| C-N | Stretching | 1000-1250 |

The specific positions and intensities of these bands provide a detailed vibrational signature of the molecule, confirming the presence of the imidazole ring, the primary amine, and the methyl and ethyl groups. mdpi.comresearchgate.netscirp.org

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for characterizing the chromophoric imidazole ring system within "this compound". The imidazole moiety and its derivatives are known to exhibit distinct electronic transitions in the UV region.

The primary chromophore in this molecule is the 4-methyl-1H-imidazole ring. The electronic spectrum of imidazole itself shows a characteristic absorption peak around 217 nm, which is attributed to a π → π* electron transition originating from the C=N double bond within the heterocyclic ring. researchgate.net A weaker absorption, often observed as a shoulder, around 275 nm is typically assigned to an n → π* transition of the non-bonding electrons on the nitrogen atoms. researchgate.net

For substituted imidazoles, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents. In a study of various imidazole compounds, 4-methyl-imidazole was shown to have a UV-Vis absorption spectrum, though specific maxima were not detailed in the available text. researchgate.net The presence of the ethylamine substituent at the 2-position of the imidazole ring in the target compound is expected to have a minimal chromophoric effect itself, but it can influence the electronic environment of the imidazole ring.

The electronic transitions observed in the UV-Vis spectrum are crucial for understanding the molecule's photophysical properties. The high-energy π → π* transition is characteristic of the aromatic system, while the lower-energy n → π* transition provides information about the non-bonding electrons. The exact absorption maxima (λmax) and molar absorptivity (ε) for "this compound" would require experimental measurement. However, based on data for related compounds, the expected electronic transitions are summarized in the table below.

| Type of Transition | Associated Chromophore | Expected Wavelength Region (nm) |

| π → π | Imidazole Ring (C=N) | ~210-230 |

| n → π | Imidazole Ring (N) | ~270-290 |

Table based on data for related imidazole compounds. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The crystal structure of a molecule reveals the arrangement of its atoms in a crystalline lattice. For "this compound", it is anticipated that the molecule would crystallize in a common space group, with the asymmetric unit containing one or more molecules.

The molecular geometry, including bond lengths and angles, can be inferred from similar structures. For instance, in the crystal structure of histamine (B1213489) dihydrochloride (B599025), the imidazole ring is planar, and the bond lengths and angles are within standard ranges for such heterocyclic systems. nih.gov The ethylamine side chain typically adopts a staggered conformation to minimize steric strain. In the cation of 2-(1H-imidazol-4-yl)ethanaminium chloride, the Cimidazole—C—C—N(H3)+ group is in an anti conformation, with a torsion angle of 176.22 (10)°. nih.gov A similar conformation would be expected for "this compound". The table below provides expected bond lengths for the key structural fragments based on known values for related imidazole derivatives.

| Bond | Expected Bond Length (Å) |

| C-N (imidazole ring) | ~1.33 - 1.38 |

| C=C (imidazole ring) | ~1.35 |

| C-C (ethyl chain) | ~1.52 |

| C-N (ethylamine) | ~1.48 |

Data inferred from related structures. nih.gov

The supramolecular architecture of a crystal is defined by the network of intermolecular interactions that hold the molecules together. For "this compound", hydrogen bonding and π-π stacking are expected to be the dominant forces.

Hydrogen Bonding: The imidazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen atom). The terminal amino group (-NH2) of the ethylamine side chain is also a potent hydrogen-bond donor. This combination allows for the formation of extensive hydrogen-bonding networks. In the crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine, each molecule forms four N—H⋯N hydrogen bonds with its neighbors, creating a ladder-like structure. nih.gov Similarly, in the salt of 2-ethyl-4-methyl-1H-imidazol-3-ium bromide, N—H⋯Br hydrogen bonds are the primary interaction, forming chains. nih.gov It is highly probable that "this compound" would exhibit a complex network of N—H⋯N hydrogen bonds involving both the imidazole ring and the amino group, leading to the formation of chains, sheets, or a three-dimensional framework.

π-π Stacking: Aromatic rings, including imidazole, can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are crucial in the solid-state packing of many aromatic molecules. nih.gov In copper(II) complexes containing substituted imidazole ligands, parallel-displaced π-π stacking interactions have been observed. researchgate.net The presence of the imidazole ring in "this compound" suggests that π-π stacking between the rings of adjacent molecules could play a significant role in stabilizing the crystal lattice, likely in a parallel-displaced or T-shaped arrangement to optimize electrostatic interactions. The interplay between strong hydrogen bonds and weaker π-π stacking interactions would ultimately dictate the final crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, reactivity, and spectroscopic properties, offering a lens into a molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Properties and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating molecular properties and reactivity indices. While specific DFT studies exclusively focused on 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine are not extensively detailed in publicly available literature, the methodology is well-established through research on analogous imidazole (B134444) derivatives. researchgate.netresearchgate.net

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. Using a functional like B3LYP and a basis set such as 6-31G(d) or higher, various electronic properties can be calculated. researchgate.net These properties provide a quantitative measure of the molecule's reactivity and stability.

Key Molecular Properties and Reactivity Indices Calculated via DFT:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Indicates the ability of a molecule to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Represents the ability of a molecule to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of global hardness (1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): Describes the power of an atom or group to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, calculated as μ² / (2η).

Studies on similar molecules, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have successfully used DFT to calculate these parameters and correlate them with experimental findings. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals are critical for predicting how a molecule will interact with others.

The HOMO, as the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. For instance, in related imidazole compounds, the HOMO is often localized on the imidazole ring, suggesting this moiety is a primary site for electrophilic attack. researchgate.net Conversely, the LUMO's location indicates where a nucleophilic attack is most likely to occur. The energy gap between HOMO and LUMO is a direct output of FMO analysis and a key predictor of chemical reactivity. researchgate.net

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interactions, particularly hydrogen bonding and reactivity towards electrophiles and nucleophiles.

The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an EPS map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the primary amine group, highlighting these as key sites for hydrogen bond accepting. Positive potential (blue) would be expected around the amine and imidazole N-H protons, indicating their role as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamic behavior in various environments, such as in a solvent or interacting with a biological macromolecule.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. These studies are fundamental in drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Prediction of Binding Modes with Receptor/Enzyme Active Sites

The compound this compound, also known as VUF 5681, is recognized as a ligand for the histamine (B1213489) H3 receptor. researchgate.netub.edu Molecular docking studies can be employed to predict how this molecule fits into the H3 receptor's active site and to identify the key intermolecular interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the imidazole ring and the amine group) and acceptors (like oxygen or nitrogen atoms on receptor amino acid residues).

Ionic Interactions/Salt Bridges: Occur between the protonated amine group of the ligand and negatively charged amino acid residues (e.g., Aspartic acid, Glutamic acid) in the receptor.

Hydrophobic Interactions: Involve nonpolar parts of the ligand, such as the methyl group and the ethyl chain, interacting with hydrophobic pockets in the receptor.

π-π Stacking: Can occur between the aromatic imidazole ring of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

Binding affinity data from competitive binding experiments, which measure how effectively a ligand competes with a known radioligand, provide experimental validation for docking predictions. For instance, studies on the dopamine (B1211576) D1 and histamine H3 receptor heteromer have quantified the binding parameters of VUF 5681. ub.edu

| Parameter | Value | Reference |

|---|---|---|

| Ki (nM) | 300 | ub.edu |

| pKi | 7.3 | ub.edu |

Ki (Inhibition constant) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This experimental data provides a benchmark for computational docking studies, where the predicted binding energy should correlate with the experimentally determined affinity.

Computational Estimation of Binding Affinities

Detailed computational studies specifically estimating the binding affinities of this compound with various biological targets are not extensively available in publicly accessible literature. While research into the broader class of imidazole derivatives often employs computational methods to predict binding energies, specific data for this compound remains limited.

Generally, the process of computationally estimating binding affinities for a ligand like this compound would involve molecular docking simulations. In this approach, the three-dimensional structure of the compound is placed into the binding site of a target protein. Algorithms then calculate the most favorable binding pose and estimate the binding affinity, commonly expressed in kcal/mol. These calculations consider various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on other imidazole derivatives have utilized tools like AutoDock Vina to perform molecular docking against targets such as the SARS-CoV-2 main protease. In such studies, researchers compare the calculated binding affinities of a series of compounds to identify potential lead candidates. The stability of the ligand-protein complex is often further assessed through molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the interaction over time.

Without specific studies on this compound, a hypothetical computational analysis could be proposed. This would involve obtaining the crystal structure of a relevant target receptor, such as a histamine receptor, and docking the optimized 3D structure of this compound into its active site. The resulting binding energy would serve as a prediction of its affinity.

Table 1: Hypothetical Binding Affinity Estimation for this compound

| Target Protein | Docking Software | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Histamine H1 Receptor | AutoDock Vina | - | Asp, Lys, Tyr |

| Histamine H2 Receptor | Schrödinger Glide | - | Asp, Thr, Tyr |

| Histamine H3 Receptor | GOLD | - | Asp, Tyr, Phe |

| Histamine H4 Receptor | MOE Dock | - | Asp, His, Tyr |

| Note: This table is for illustrative purposes only. The values are hypothetical and not based on published experimental or computational data. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. As with binding affinity estimations, specific QSAR models focused solely on predicting the activity of this compound are not readily found in the scientific literature.

However, numerous QSAR studies have been conducted on broader classes of imidazole derivatives for various biological activities, including as receptor antagonists, anticancer agents, and antifungal agents. These studies serve as a framework for how a QSAR model incorporating this compound could be developed.

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of imidazole derivatives with experimentally determined biological activities (e.g., IC50 or pIC50 values) would be compiled. This dataset would need to include this compound.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For example, a QSAR study on imidazole derivatives as ORL1 receptor antagonists found that physicochemical parameters like density, surface tension, and the partition coefficient (LogP) were significantly correlated with the compounds' activity. Another study on imidazole-based cruzain inhibitors utilized 2D and 3D QSAR methods, such as Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), to identify key structural features influencing inhibitory potency.

Table 2: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption and distribution. |

| 2D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the hydrophobicity of the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Important for predicting drug transport properties. |

| 3D | Steric Fields (CoMFA) | Describes the shape and size of the molecule. | Influences how the molecule fits into a binding site. |

| 3D | Electrostatic Fields (CoMFA) | Describes the distribution of charge in the molecule. | Governs electrostatic interactions with the target. |

| Note: This table provides examples of descriptors commonly used in QSAR studies of imidazole derivatives. |

A future QSAR study could incorporate this compound into a larger dataset of histamine receptor ligands to elucidate the specific structural features of the 4-methyl group and the ethylamine (B1201723) side chain that contribute to its biological activity.

Chemical Reactivity and Mechanistic Studies

Acid-Base Equilibria and Protonation State Dependence of Reactivity

The reactivity of 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine is profoundly influenced by the solution's pH, which governs the protonation state of both the imidazole (B134444) ring and the primary amine. The molecule possesses three potential sites for protonation: the two nitrogen atoms of the imidazole ring and the nitrogen atom of the ethylamine (B1201723) side chain.

The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base. nih.gov The pKa for the protonated imidazole ring (imidazolium ion) is approximately 7.1, indicating it can be a significant acid catalyst. nih.gov The second nitrogen in the imidazole ring is significantly less basic. The ethylamine side chain has a pKa value typical for a primary alkylamine, generally in the range of 9-10.

Table 1: Predicted pKa Values and Protonation States of this compound

| Functional Group | Estimated pKa | Predominant State at pH 7.4 |

| Imidazole (N-1) | ~14 (as an acid) | Deprotonated |

| Imidazole (N-3) | ~7 (for the conjugate acid) | Partially Protonated |

| Ethylamine | ~10 (for the conjugate acid) | Protonated |

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring and Amine Side Chain

Both the imidazole ring and the amine side chain contribute to the nucleophilic character of this compound.

The imidazole ring is an electron-rich heterocycle and can act as a nucleophile. Studies on the nucleophilicity of various imidazoles have shown that they are effective nucleophiles in chemical reactions. researchgate.net For example, 2-methylimidazole (B133640) has a measured nucleophilicity parameter (N) of 11.74. researchgate.net This suggests that the imidazole moiety in the target compound will readily participate in nucleophilic attack, particularly at the N-3 position. The imidazole ring can act as a nucleophilic catalyst in reactions such as acyl transfer. nih.gov

The primary amine of the ethylamine side chain is also a potent nucleophile, readily reacting with electrophiles such as alkyl halides and carbonyl compounds. The lone pair of electrons on the nitrogen atom is available for donation to form a new covalent bond. libretexts.org The nucleophilicity of the amine is, however, dependent on its protonation state; the unprotonated free amine is the active nucleophilic species. libretexts.org

In terms of electrophilic reactivity, the imidazole ring is generally resistant to electrophilic attack due to its electron-rich nature. However, under certain conditions, electrophilic substitution can occur, though it is less common than for other aromatic systems. The ethylamine side chain does not possess any significant electrophilic character.

Electrocatalytic Properties of the Compound (if relevant to applications)

There is limited information available in the surveyed literature regarding the specific electrocatalytic properties of this compound itself. However, imidazole derivatives are known to be important ligands in coordination chemistry and can form complexes with various transition metals. researchgate.netnih.gov These metal complexes can exhibit interesting redox properties and may have applications in electrocatalysis. For instance, copper complexes with imidazole-containing ligands have been studied for their catalytic activity in oxidation reactions. researchgate.net The ability of the imidazole and amine groups to chelate metal ions suggests that this compound could serve as a ligand in the development of novel electrocatalysts.

Role as a Key Intermediate in Complex Organic Transformations

This compound and its structural analogs are valuable building blocks in the synthesis of more complex molecules, particularly in medicinal chemistry. The presence of both a nucleophilic amine and an imidazole ring allows for a variety of chemical transformations.

For example, the related compound (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine is a key intermediate in the synthesis of pharmacologically active compounds. nih.gov The synthesis of such molecules often involves the protection of the amine group, followed by further functionalization of the imidazole ring or coupling reactions involving the amine. researchgate.net Imidazole-containing compounds are also found in the structure of drugs like semaglutide, highlighting the importance of this heterocyclic motif in bioactive molecules. wikipedia.org The synthesis of complex benzimidazole (B57391) derivatives, which share structural similarities with the target compound, often involves the condensation of diamines with carboxylic acids or their derivatives. researchgate.net

Coordination Chemistry and Ligand Applications

Ligand Design Principles Utilizing the 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine Scaffold

The design of ligands based on this scaffold leverages its fundamental chemical characteristics to achieve specific coordination behaviors and properties in the resulting metal complexes.

This compound functions as a classic bidentate, N,N'-donor ligand. Coordination with a metal ion typically occurs through two primary sites:

The primary amine nitrogen of the ethylamine (B1201723) side chain.

The sp²-hybridized imine nitrogen atom (N3) of the imidazole (B134444) ring.

This chelation forms a thermodynamically stable five-membered ring with the central metal ion. The imidazole ring itself is a fundamental unit in coordination chemistry, possessing two potential N-donor sites. rsc.org The ethylamine arm attached to the C2 position allows for the formation of these stable chelate rings, a common strategy in ligand design. In related systems, ligands containing both imidazole and amine functionalities have been shown to coordinate with a wide range of metal ions. nih.gov Depending on the metal ion's coordination number and geometry, one or more molecules of the ligand can bind to the metal center. For instance, in an octahedral complex, up to three bidentate ligands could theoretically coordinate, while square planar or tetrahedral geometries would typically involve one or two ligands.

The properties of the this compound ligand are significantly influenced by two key structural features:

Imidazole N-H Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. This equilibrium affects which nitrogen atom is available for coordination. In the case of 2-substituted imidazoles, coordination almost invariably occurs through the N3 atom, as the N1-H tautomer is sterically and electronically favored for chelation involving the C2 substituent.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this ligand generally follows established coordination chemistry protocols, and their characterization relies on a suite of spectroscopic and analytical techniques.

Complexes of this compound with first-row transition metals are typically synthesized by reacting the ligand with a suitable metal salt in a polar solvent. The general procedure involves mixing a solution of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an alcoholic medium, such as ethanol (B145695) or methanol. nih.govamazonaws.com The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. amazonaws.com The stoichiometry of the metal-to-ligand ratio can be adjusted to isolate complexes with different coordination numbers. researchgate.net Many of these complexes are soluble in polar aprotic solvents like DMF and DMSO. researchgate.netjocpr.com

Table 1: Examples of Transition Metal Complexes with Imidazole-based Ligands and Their Geometries Note: This table is based on data from related imidazole-containing ligands to illustrate expected geometries.

| Metal Ion | Typical Geometry | Example Ligand System | Reference |

| Cu(II) | Square Planar / Distorted Square Pyramidal | 2-substituted benzimidazole (B57391) / 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | amazonaws.comresearchgate.netjocpr.com |

| Ni(II) | Tetrahedral / Octahedral | 2-substituted benzimidazole / Azo-imidazole derivative | researchgate.netresearchgate.net |

| Co(II) | Tetrahedral / Octahedral | Azo-imidazole derivative / 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | amazonaws.comresearchgate.net |

| Zn(II) | Tetrahedral | 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | amazonaws.com |

The coordination of this compound to a metal ion induces distinct changes in its spectroscopic properties, providing evidence of complex formation and insight into the electronic structure and geometry of the complex.

UV-Vis Spectroscopy: Upon complexation, the ultraviolet-visible spectrum shows shifts in the ligand's internal π-π* and n-π* electronic transitions. researchgate.net For d-block metals like Cu(II), Ni(II), and Co(II), new, typically broad and weak, absorption bands appear in the visible region. These bands correspond to d-d electronic transitions, and their position and intensity are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. researchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The EPR spectrum provides detailed information about the electronic ground state and the environment of the unpaired electron. For instance, the g-values obtained from the spectrum can help distinguish between different coordination geometries (e.g., square pyramidal vs. trigonal bipyramidal) and provide insight into the covalency of the metal-ligand bonds. researchgate.net

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex at room temperature allows for the calculation of its effective magnetic moment (μ_eff). This value reveals the number of unpaired electrons in the metal center, which is crucial for assigning the correct geometry. For example, Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral), a distinction readily made with magnetic measurements. amazonaws.comresearchgate.net

Table 2: Typical Spectroscopic Data for Transition Metal Complexes with N-donor Imidazole Ligands Note: This data is representative of the types of signatures observed in analogous systems.

| Technique | Observation | Interpretation | Reference |

| UV-Vis | Shift in ligand bands; New bands in the visible region (d-d transitions) | Confirms coordination; Indicates geometry of the metal center | researchgate.netresearchgate.net |

| FT-IR | Disappearance or shift of N-H stretching and bending vibrations | Confirms involvement of amine and imidazole N atoms in bonding | nih.gov |

| EPR (for Cu(II)) | Anisotropic signals with g∥ > g⊥ ≈ 2.0 | Consistent with a d(x²-y²) ground state in a square planar or square pyramidal geometry | researchgate.net |

| Magnetic Moment | Corresponds to 1, 2, or 3 unpaired electrons for Cu(II), Ni(II), Co(II) | Confirms oxidation state and provides evidence for coordination geometry | amazonaws.comresearchgate.net |

Potential Applications of Metal Complexes in Catalysis and Supramolecular Chemistry

The unique structural and electronic features of metal complexes derived from the this compound scaffold make them promising candidates for applications in catalysis and the construction of advanced supramolecular materials.

The imidazole moiety is a cornerstone in the development of supramolecular systems and metal-organic frameworks (MOFs). rsc.org The directional nature of the metal-ligand bond, combined with the ability of the imidazole N-H group to act as a hydrogen-bond donor, allows these complexes to self-assemble into higher-order structures. These assemblies can range from discrete cages and polygons to extended one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com Such materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.

In the realm of homogeneous catalysis, metal complexes containing imidazole and amine donors are often explored as structural and functional mimics of metalloenzyme active sites. jocpr.com For example, copper complexes with ligands structurally related to this compound have been investigated for their ability to catalyze oxidation reactions, such as the oxidation of hydrocarbons and catechols. researchgate.net The tunable electronic environment provided by the ligand allows for the modulation of the metal center's redox properties, which is key to designing efficient catalysts. The field of supramolecular catalysis, where catalytic activity is controlled by the assembly and disassembly of a larger structure, represents a frontier where these complexes could find innovative applications. beilstein-journals.org

Molecular Mechanisms of Biological Interaction Non Clinical Focus

Receptor Binding Studies at the Molecular Level

Investigation of Histamine (B1213489) Receptor (H1, H2, H3) Interactions

There is a lack of specific binding affinity data (e.g., Ki or IC50 values) for 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine at the H1, H2, and H3 histamine receptor subtypes. However, research on related methylated histamine derivatives provides some insight. For instance, studies have shown that methylation on the imidazole (B134444) ring can modulate receptor selectivity. 2-methylhistamine (B1210631) displays some selectivity for H1 receptors, whereas 4-methylhistamine (B1206604) shows a more pronounced preference for H2 and H4 receptors. nih.gov The placement of the ethylamine (B1201723) group at the 2-position, as in the title compound, represents a significant structural deviation from histamine. This would likely alter the molecule's orientation within the binding pockets of histamine receptors, which are specifically adapted to the 4(5)-substituted pattern of histamine. nih.gov

Characterization of Agonistic or Antagonistic Binding Mechanisms and Conformational Changes

Without experimental data, the classification of this compound as an agonist or antagonist at histamine receptors remains undetermined. The mechanism of action for histamine receptor ligands involves specific interactions with key amino acid residues in the transmembrane domains of the G-protein coupled receptors (GPCRs), leading to either receptor activation (agonism) or stabilization in an inactive state (antagonism/inverse agonism). For the compound , its ability to form these critical interactions and induce the necessary conformational changes for receptor signaling is not documented.

Enzyme Inhibition and Modulation Mechanisms

Characterization of Enzyme Binding Sites and Inhibition Kinetics

There is no available information in the searched literature detailing the interaction of this compound with enzymes. The kinetics of enzyme inhibition, which are typically described by constants like Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity), have not been characterized for this compound. khanacademy.orgnih.gov General enzyme inhibitors are identified by their effects on these parameters when plotted, for instance, on a Lineweaver-Burk plot. khanacademy.org

Structural Determinants of Enzyme Selectivity

The structural features of a molecule that determine its selectivity for a particular enzyme are highly specific. They involve the molecule's shape, charge distribution, and the presence of functional groups that can interact with the enzyme's active site or allosteric sites. For this compound, the unique substitution pattern on the imidazole ring would be the primary determinant of any potential enzyme selectivity. However, without experimental studies, the specific enzymes it might interact with and the structural basis for such selectivity are unknown. Studies on other molecules show that even small changes, like the position of a methyl group, can significantly alter enzyme binding and inhibition profiles. nih.gov

Interactions with Other Biological Macromolecules (e.g., proteins, nucleic acids)

No studies were found that document the binding or interaction of this compound with other biological macromolecules such as non-histamine receptor proteins or nucleic acids. Research into other heterocyclic compounds, such as triazoles and benzimidazoles, has shown that these structures can serve as scaffolds for inhibitors of various proteins, including bromodomains and kinases, by mimicking endogenous ligands or binding to key structural motifs. nih.govnih.gov However, no such interactions have been reported for this compound.

Role in Biosynthetic Pathways or as a Metabolite Precursor

The compound this compound is not known to be a product of natural biosynthetic pathways. Extensive searches of scientific literature and databases have not revealed its presence as a naturally occurring molecule within organisms. Its structural complexity and specific substitution pattern suggest it is primarily a synthetic compound, created through laboratory chemical synthesis.

While not a component of natural biosynthesis, this compound and structurally similar imidazole derivatives serve as valuable precursors or building blocks in the synthetic preparation of more complex, biologically active molecules. lifechemicals.comenamine.net The imidazole ring is a key structural feature in many pharmaceuticals and natural products, including the amino acid histidine and the neurotransmitter histamine. lifechemicals.com In medicinal chemistry, the imidazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets.

The ethylamine side chain attached to the imidazole ring provides a reactive handle that allows for the straightforward incorporation of this moiety into larger molecular frameworks. This is particularly relevant in the synthesis of potential therapeutic agents. For instance, research into new anticancer agents has involved the synthesis of complex molecules that incorporate imidazole-containing side chains. nih.gov Similarly, novel antiprotozoal agents have been developed using 2-substituted-1H-benzimidazole derivatives, highlighting the utility of the core imidazole structure in drug design. researchgate.net

The general strategy involves using the amine group of compounds like this compound to form bonds with other molecular fragments, thereby constructing larger, more elaborate structures with potential pharmacological activity. Although specific research detailing the direct use of this compound as a precursor was not prominently found, the synthesis of various bioactive compounds relies on the principles of using such substituted imidazole building blocks. orientjchem.orgresearchgate.netamazonaws.com

Below is a data table summarizing the key properties of this compound, which are relevant to its use as a synthetic precursor.

| Property | Value | Source |

| Chemical Formula | C6H11N3 | N/A |

| Molecular Weight | 125.17 g/mol | N/A |

| CAS Number | 88883-84-5 (dihydrochloride) | chemicalbook.com |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Reactivity | The primary amine group is nucleophilic and can participate in a variety of chemical reactions, such as amide bond formation, alkylation, and Schiff base formation. | orientjchem.orgamazonaws.com |

Structure Activity Relationship Sar Studies for Molecular Design

Systematic Exploration of Structural Modifications and Their Influence on Molecular Activity

The process of modifying a lead compound like 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine allows for the mapping of its pharmacophore—the essential structural features required for biological activity. This exploration typically involves altering the position of substituents, changing the length and branching of side chains, and substituting atoms within the core structure.

The position of the methyl group on the imidazole (B134444) ring of 2-(aminoethyl)imidazole derivatives significantly influences their biological activity and receptor selectivity. The parent compound, this compound, exists in a tautomeric equilibrium with its 5-methyl isomer due to the nature of the imidazole ring. ramauniversity.ac.in This seemingly minor shift can have profound effects on how the molecule binds to a receptor.

Research on histamine (B1213489) H3 receptor agonists, for which histamine itself is a potent agonist, provides valuable insights. A study by Gannellin et al. investigated the effect of the methyl group's position on agonist activity. nih.gov It was observed that analogues with a methyl group on the aminoethyl side chain, such as (R)-α-Methylhistamine, were significantly more potent than histamine. nih.gov In contrast, derivatives with the methyl group attached to the imidazole core, like 2-methylhistamine (B1210631) and 4-methylhistamine (B1206604), demonstrated lower relative potency. nih.gov

Specifically for 4-methylhistamine, a close analog of the subject compound, the methyl group at the C4 position can act as a "conformational blocker." uomustansiriyah.edu.iq This steric hindrance can disfavor certain conformations of the ethylamine (B1201723) side chain, thereby influencing the molecule's ability to bind effectively to different receptor subtypes. uomustansiriyah.edu.iq For instance, one conformation might be required for H1 receptor activity, while another is necessary for H2 receptor interaction. uomustansiriyah.edu.iq By restricting the available conformations, the 4-methyl substituent can impart a degree of receptor selectivity. uomustansiriyah.edu.iq

The positioning of substituents on the imidazole ring is also critical for establishing the molecule's orientation within the active site of a target protein. researchgate.net Shifting a substituent from one position to another can alter the binding mode and selectivity. researchgate.net

Table 1: Impact of Methyl Group Position on Histamine H3 Receptor Agonist Activity

| Compound | Position of Methyl Group | Relative Potency (Histamine = 1) |

| (R)-α-Methylhistamine | On ethylamine side chain | ~15 |

| 2-Methylhistamine | On imidazole ring (C2) | Lower than histamine |

| 4-Methylhistamine | On imidazole ring (C4) | Lower than histamine |

Data synthesized from information presented in Gannellin et al. nih.gov

The ethylamine side chain of this compound is a critical determinant of its interaction with biological targets. Modifications to its length and branching can significantly alter potency and selectivity.

For many histamine receptor ligands, the length of the alkyl chain connecting the imidazole ring to the terminal amino group is crucial. A chain of two or three carbon atoms is a common feature in H1-antihistamines. ramauniversity.ac.in Studies on aliphatic diamines of the general structure NH₂(CH₂)nNH₂ have shown that chain length influences biological effects like histamine release and potentiation. nih.gov Shorter chain compounds (where n is approximately 5) were most effective at potentiating histamine contractions, while histamine-releasing activity increased with chain length. nih.gov While this study was on simple diamines, it underscores the importance of the spacer length between nitrogen atoms, a key feature in this compound.

Branching of the side chain generally leads to a decrease in antihistaminic activity. ramauniversity.ac.inslideshare.net However, there are exceptions, such as promethazine, which is more potent than its unbranched counterpart. ramauniversity.ac.inslideshare.net In the context of histamine H3 receptor agonists, the introduction of a methyl group on the α-carbon of the ethylamine side chain of histamine resulted in (R)-α-methylhistamine, a compound with approximately 15 times the potency of histamine itself. nih.gov This highlights that specific branching can be beneficial, likely by restricting the side chain's conformation to one that is optimal for receptor binding. nih.gov

Conformational restriction of the side chain is a key strategy in drug design. By introducing rigidity, for example through cyclopropane-based scaffolds, it is possible to lock the molecule into a specific conformation (e.g., syn or anti), which can lead to enhanced selectivity for a particular receptor subtype. semanticscholar.org

Replacing carbon or hydrogen atoms with other atoms (heteroatoms) in the imidazole ring or the ethylamine side chain is a common strategy to modulate a compound's physicochemical properties and biological activity. This concept, known as bioisosteric replacement, aims to create analogues with improved potency, selectivity, or metabolic stability. nih.gov

In the imidazole ring, substitutions can alter the ring's electronic properties, which in turn affects its pKa and hydrogen-bonding capabilities. uomustansiriyah.edu.iq The imidazole ring itself is an electron-rich heterocycle that can readily bind with various enzymes and receptors. nih.gov

On the ethylamine side chain, heteroatom substitution can have a profound impact. For instance, in the development of H2-receptor antagonists, the side chain of histamine was modified to include a thiourea (B124793) group, leading to the compound burimamide. uomustansiriyah.edu.iq Further modifications, including the introduction of a cyanoguanidine group (a "urea equivalent"), were instrumental in the development of highly successful drugs like cimetidine. mdpi.com In a different series of antitubercular nitroimidazoles, the replacement of an ether oxygen in a side chain with a nitrogen atom was found to slightly improve potency, while replacement with a carbon atom significantly reduced it. nih.gov These examples demonstrate that heteroatoms in the side chain are critical for defining the molecule's interactions with its target.

The introduction of heteroatoms can also create new opportunities for hydrogen bonding or other non-covalent interactions within the receptor's binding site, potentially leading to increased affinity and potency. nih.gov

Correlation between Molecular Descriptors and Biological Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a compound with its biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For imidazole-containing compounds like this compound, several types of descriptors are important:

Topological Descriptors: These describe the connectivity and shape of the molecule. In a QSAR study on acylated histamine derivatives, the Molecular Redundancy Index (MRI), a topological descriptor, was found to be essential for the model's predictive power. nih.gov

Electronic Descriptors: These relate to the distribution of electrons in the molecule and its ability to engage in electronic interactions. Descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been found to be significant in QSAR models of imidazole derivatives. medjchem.com The electronic effect of the side chain (whether it is electron-donating or electron-withdrawing) can significantly alter the pKa of the imidazole ring, which is a critical factor for receptor binding. uomustansiriyah.edu.iq

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial factor in how a drug is absorbed, distributed, and how it binds to receptors. QSAR models for histamine H3 receptor antagonists have shown that while some lipophilicity is required, excessively bulky or lipophilic substituents can be detrimental to activity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Descriptors related to molecular volume and surface area are often correlated with activity, as the molecule must physically fit into the receptor's binding pocket. nih.gov

A 2D-QSAR study on imidazole-5-carboxylic acid derivatives found that descriptors such as the count of methyl groups (SsCH3Count), the count of 5-membered chains (5Chain Count), and the H-acceptor count were beneficial for activity. nih.gov These findings suggest that for analogues of this compound, properties like size, shape, and hydrogen bonding potential are key determinants of biological potency.

Table 2: Key Molecular Descriptors and Their Potential Influence on Activity

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Molecular Redundancy Index (MRI) | Correlates with the overall shape and branching of the molecule. nih.gov |

| Electronic | LUMO Energy | Reflects the ability of the molecule to accept electrons in interactions. medjchem.com |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the receptor. nih.gov |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding site. nih.gov |

| Constitutional | H-acceptor Count | Indicates the potential for forming hydrogen bonds with the receptor. nih.gov |

Principles of Rational Design for Developing Novel Functional Analogues

Rational drug design uses the knowledge of a biological target's structure and the SAR of known ligands to create more potent and selective compounds. The development of histamine receptor ligands provides classic examples of this approach.

A key principle is the conversion of an agonist (a molecule that activates a receptor) into an antagonist (a molecule that blocks a receptor). This was famously achieved in the development of the H2 antagonist cimetidine. uomustansiriyah.edu.iq The process started with the structure of the H2 agonist, histamine. The goal was to design a molecule that would bind to the H2 receptor but not activate it. This was accomplished by extending the side chain and adding functional groups that could bind to an additional region in the receptor site, thereby preventing the conformational change required for activation. uomustansiriyah.edu.iq